2-(3-Chlorophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(3-Chlorophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining chlorophenyl, furan, and hydrazide moieties, making it a versatile candidate for multiple applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves the condensation of 3-chlorophenoxyacetic acid hydrazide with 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Chlorophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid
- (2E)-3-[5-(4-Chlorophenyl)-2-furyl]acrylic acid
Uniqueness
2-(3-Chlorophenoxy)-N’-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H14Cl2N2O3 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-14-6-4-13(5-7-14)18-9-8-17(26-18)11-22-23-19(24)12-25-16-3-1-2-15(21)10-16/h1-11H,12H2,(H,23,24)/b22-11+ |
InChI Key |
KISIAKPMQKDYSP-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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